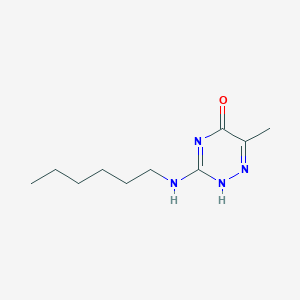![molecular formula C20H24N4O3S2 B254704 N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is primarily related to its ability to inhibit the activity of histone deacetylases. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions, thereby preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of histone deacetylases and its potential applications in the treatment of Alzheimer's disease. Histone deacetylase inhibition has been shown to induce the expression of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, the inhibition of amyloid-beta peptide aggregation has been shown to reduce their toxicity and potentially slow the progression of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide in lab experiments is its ability to selectively inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, its potential applications in the treatment of Alzheimer's disease make it a promising compound for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide. One potential direction is to investigate its potential applications in other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins. Additionally, further research could be conducted to improve the solubility of this compound in water, which would make it more suitable for use in certain experiments. Finally, the development of more potent and selective histone deacetylase inhibitors based on this compound could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide involves the reaction of 2-aminobenzenethiol and tert-butylchloroformate in the presence of triethylamine. The resulting product is then reacted with 3-dimethylaminobenzoyl chloride in the presence of triethylamine to yield the final product.
Applications De Recherche Scientifique
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anticancer properties by inhibiting the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell proliferation. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major factor in the development of the disease.
Propriétés
Formule moléculaire |
C20H24N4O3S2 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C20H24N4O3S2/c1-20(2,3)23-29(26,27)15-9-10-16-17(12-15)28-19(21-16)22-18(25)13-7-6-8-14(11-13)24(4)5/h6-12,23H,1-5H3,(H,21,22,25) |
Clé InChI |
OURXMEHVYKBFAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)

![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)